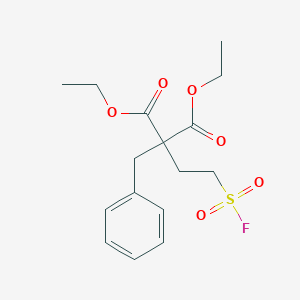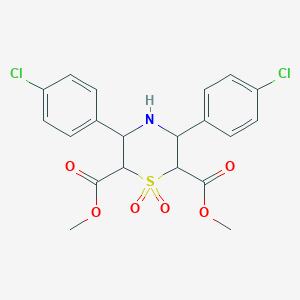
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate is a synthetic compound belonging to the class of thiomorpholine derivatives.
Vorbereitungsmethoden
The synthesis of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves multiple steps, typically starting with the preparation of the thiomorpholine ring. The synthetic route often includes the condensation of appropriate chlorophenyl derivatives with thiomorpholine, followed by esterification to introduce the dimethyl dicarboxylate groups. Reaction conditions may vary, but common reagents include sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts to facilitate the formation of the thiomorpholine ring .
Analyse Chemischer Reaktionen
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiomorpholine-based derivatives.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure has led to investigations into its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and chlorophenyl groups allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate can be compared with other thiomorpholine derivatives, such as:
Dimethyl 3,5-bis(4-fluorophenyl)thiomorpholine-2,6-dicarboxylate: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and biological activity.
Dimethyl 3,5-bis(4-bromophenyl)thiomorpholine-2,6-dicarboxylate:
Dimethyl 3,5-bis(4-methylphenyl)thiomorpholine-2,6-dicarboxylate: Methyl groups instead of chlorine can affect the compound’s solubility and interaction with biological targets
Eigenschaften
IUPAC Name |
dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO6S/c1-28-19(24)17-15(11-3-7-13(21)8-4-11)23-16(12-5-9-14(22)10-6-12)18(20(25)29-2)30(17,26)27/h3-10,15-18,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPWCDNTJYODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
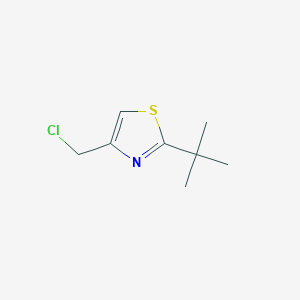
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2403719.png)
![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
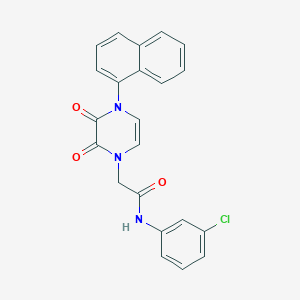

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)

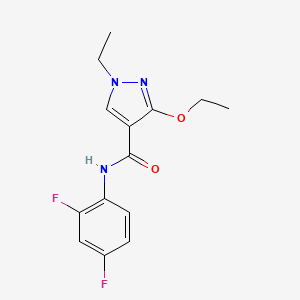
![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)
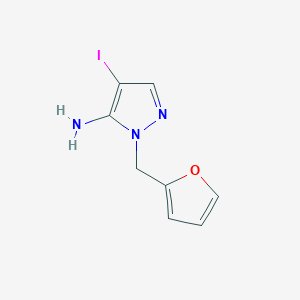
![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)

